Cycloheptanol, 2-methyl-, trans-
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Overview
Description
rac-(1r,2r)-2-methylcycloheptan-1-ol is a chiral compound with a cycloheptane ring substituted with a methyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,2r)-2-methylcycloheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-methylcycloheptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of rac-(1r,2r)-2-methylcycloheptan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,2r)-2-methylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 2-methylcycloheptanone or 2-methylcycloheptanoic acid.
Reduction: 2-methylcycloheptane.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1r,2r)-2-methylcycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1r,2r)-2-methylcycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1r,2r)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
- rac-(1r,2r)-2-ethynylcyclohexan-1-amine
- rac-(1r,2r)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1r,2r)-2-methylcycloheptan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl group and a hydroxyl group on the cycloheptane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
CAS No. |
19790-05-7 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(1R,2R)-2-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
CVEWSZALSLGZAU-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CCCCC[C@H]1O |
Canonical SMILES |
CC1CCCCCC1O |
Origin of Product |
United States |
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